3,3-Diethylazetidine
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Overview
Description
3,3-Diethylazetidine is a four-membered nitrogen-containing heterocyclic compound It is characterized by the presence of two ethyl groups attached to the third carbon atom of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylazetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable dihalide, such as 1,3-dibromopropane, in the presence of a base like sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: N-substituted azetidines.
Scientific Research Applications
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and polymers.
Biology: The compound has shown promise as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: 3,3-Diethylazetidine is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Diethylazetidine is largely dependent on its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Azetidine: The parent compound without the ethyl substitutions.
3,3-Dimethylazetidine: Similar structure with methyl groups instead of ethyl groups.
3,3-Dipropylazetidine: Similar structure with propyl groups instead of ethyl groups.
Uniqueness: 3,3-Diethylazetidine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other azetidines may not be as effective.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
3,3-diethylazetidine |
InChI |
InChI=1S/C7H15N/c1-3-7(4-2)5-8-6-7/h8H,3-6H2,1-2H3 |
InChI Key |
VCPUCGKZZCQTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)CC |
Origin of Product |
United States |
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